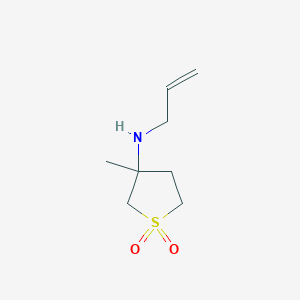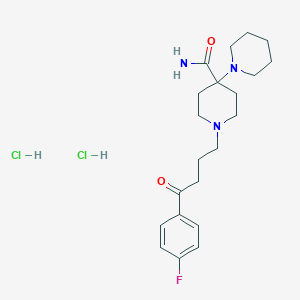
Pipamperone hydrochloride
Übersicht
Beschreibung
Pipamperone hydrochloride is an antipsychotic medication primarily used in Europe for the treatment of behavioral disorders in both children and adults. It has been prescribed to manage symptoms in patients with mental retardation, severe mental depression, and sleep disorders. The medication appears to be effective in improving behavioral issues and sleep disturbances, as well as certain aspects of mood in depressive patients .
Synthesis Analysis
The synthesis of pipamperone hydrochloride is not detailed in the provided papers. However, the stability of the drug has been studied, indicating that pipamperone is stable in acidic conditions but degrades under basic and oxidative conditions . This information could be relevant for the synthesis process, as it suggests that certain environments should be avoided to maintain the drug's integrity.
Molecular Structure Analysis
While the molecular structure of pipamperone hydrochloride is not explicitly discussed in the provided papers, its pharmacokinetic properties have been studied. Pipamperone has been shown to have a large apparent volume of distribution and an apparent clearance rate that necessitates dosing adjustments based on body weight in pediatric populations . This suggests that the molecular structure of pipamperone allows for widespread distribution within the body.
Chemical Reactions Analysis
The chemical stability of pipamperone has been assessed, revealing that the drug is stable in acidic media but undergoes degradation in basic and oxidative conditions. This indicates that the chemical structure of pipamperone is susceptible to hydrolysis and oxidation, which could affect its efficacy and safety profile .
Physical and Chemical Properties Analysis
Relevant Case Studies
Several case studies and clinical trials have been conducted to evaluate the efficacy of pipamperone in different patient populations. In one study, pipamperone was found to be effective in improving the behavior of female mental retardates with behavioral disorders, with patients becoming more alert and amenable during treatment . Another study demonstrated the drug's effectiveness in treating sleep disorders in patients with severe mental depression . A large-scale multicenter evaluation also reported significant improvements in behavior disorders in patients with varying levels of intellectual functioning . However, a review of the literature suggests that despite its use, pipamperone may not be the first choice for treating impulsive aggressive behavior due to limited research and potential adverse side effects .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics
Pipamperone hydrochloride has been studied for its pharmacokinetics in various formulations. A study comparing three different tablet formulations of pipamperone dihydrochloride in 24 male subjects showed that both test products were bioequivalent to the reference product with respect to all pharmacokinetic variables investigated, indicating the consistency of pipamperone's absorption and distribution regardless of the tablet formulation (Potgieter et al., 2002).
Therapeutic Applications
Pipamperone has been examined for its effectiveness in various therapeutic areas. For instance, its role in treating impulsive aggressive behavior in patients with intermittent explosive disorder, personality disorders, or mental retardation was explored, albeit with limited research and some concerns about its side effects (Klaassen, 2008). Additionally, pipamperone's effectiveness and side effects in children and adolescents were studied, suggesting that therapeutic reference ranges may differ for children with behavioral problems compared to adults with psychotic symptoms (Kloosterboer et al., 2020).
Analytical Method Development
Research has also focused on developing analytical methods for pipamperone determination. A high-performance liquid chromatographic method for pipamperone determination was described, demonstrating the method's precision, accuracy, and specificity (Trabelsi et al., 2005). Another study developed a method for quantifying antipsychotics, including pipamperone, in human plasma, which is vital for therapeutic drug monitoring (Gradinaru et al., 2014).
Neuroleptic Properties
Pipamperone's neuroleptic properties have been investigated, particularly in its interaction with dopamine and serotonin receptors. For example, one study discussed its influence on the expression of the dopamine D4 receptor, suggesting that pipamperone might act as a pharmacological chaperone for correct receptor folding, thereby increasing dopamine D4 receptor expression (Van Craenenbroeck et al., 2006).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30FN3O2.2ClH/c22-18-8-6-17(7-9-18)19(26)5-4-12-24-15-10-21(11-16-24,20(23)27)25-13-2-1-3-14-25;;/h6-9H,1-5,10-16H2,(H2,23,27);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXXSXQVMCXGJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32Cl2FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046505 | |
| Record name | Pipamperone dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pipamperone dihydrochloride | |
CAS RN |
2448-68-2 | |
| Record name | Pipamperone dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1'-[4-(4-fluorophenyl)-4-oxobutyl][1,4'-bipiperidine]-4'-carboxamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPAMPERONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IT085U64JB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



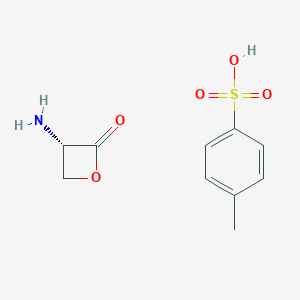
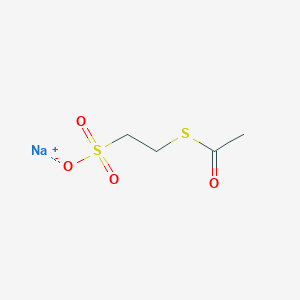
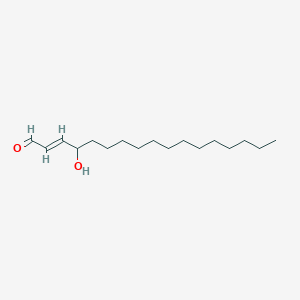
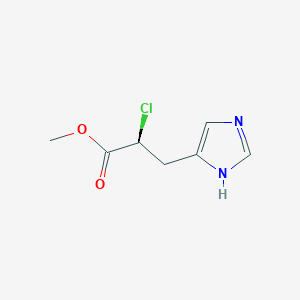
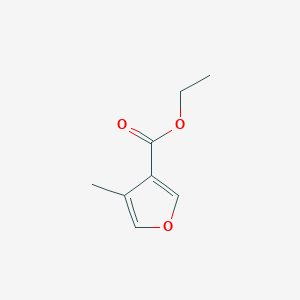



![4-[(1R,2S)-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol](/img/structure/B133809.png)
![3,4-Dihydro-6-methoxy-2-phenyl-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B133810.png)

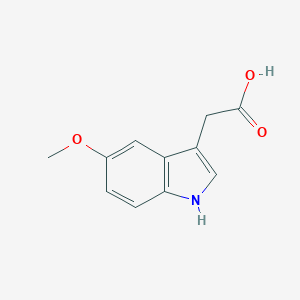
![3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B133818.png)
